REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[C:4]([N+:10]([O-])=O)[CH:3]=1.[CH:13]([NH2:16])([CH3:15])[CH3:14].[CH3:17]O>[Pd]>[NH2:10][C:4]1[CH:3]=[C:2]([F:1])[CH:9]=[CH:8][C:5]=1[N:16]([CH3:17])[CH:13]([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
246 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hours at room temperature in Argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
hydrogenated at 30 psi for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over a celite pad
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)F)N(C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |